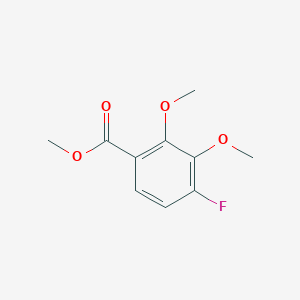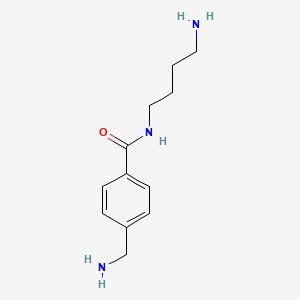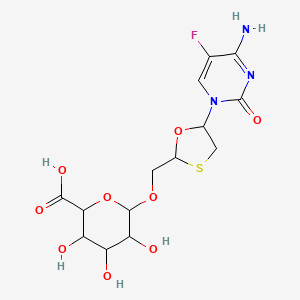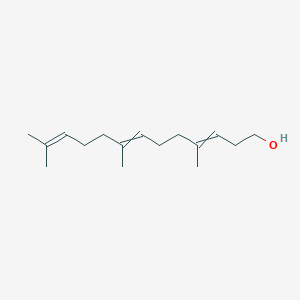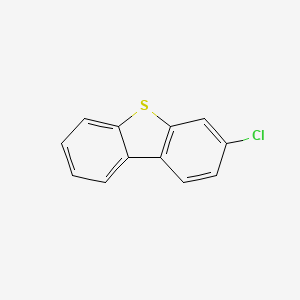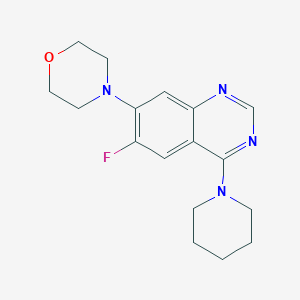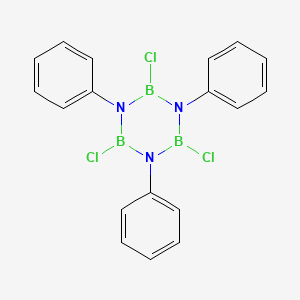
2,4,6-Trichloro-1,3,5-triphenylborazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trichloro-1,3,5-triphenylborazine is a chemical compound with the molecular formula C18H15B3Cl3N3. It is a derivative of borazine, a heterocyclic compound containing alternating boron and nitrogen atoms in a six-membered ring. The presence of three phenyl groups and three chlorine atoms attached to the borazine ring makes this compound unique and of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-1,3,5-triphenylborazine typically involves the reaction of boron trichloride with aniline derivatives under controlled conditions. One common method includes the following steps:
Formation of Borazine Ring: Boron trichloride reacts with aniline to form a borazine ring.
Substitution Reaction: The phenyl groups are introduced through a substitution reaction, where phenyl lithium or phenyl magnesium bromide is used as the reagent.
Chlorination: The final step involves the chlorination of the borazine ring to introduce the chlorine atoms at the 2, 4, and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
2,4,6-Trichloro-1,3,5-triphenylborazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like phenylboronic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted borazine derivatives.
科学研究应用
2,4,6-Trichloro-1,3,5-triphenylborazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex borazine derivatives and polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique structure.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the production of advanced materials, including high-performance polymers and composites.
作用机制
The mechanism of action of 2,4,6-Trichloro-1,3,5-triphenylborazine involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The pathways involved include:
Binding to Metal Ions: The boron atoms in the borazine ring can bind to metal ions, forming stable complexes.
Interaction with Biological Molecules: These complexes can interact with proteins, DNA, and other biological molecules, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Similar in structure but contains nitrogen atoms instead of boron.
2,4,6-Triphenyl-1,3,5-triazine: Contains phenyl groups but lacks chlorine atoms.
Borazine: The parent compound without phenyl or chlorine substitutions.
Uniqueness
2,4,6-Trichloro-1,3,5-triphenylborazine is unique due to the presence of both phenyl groups and chlorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
981-87-3 |
|---|---|
分子式 |
C18H15B3Cl3N3 |
分子量 |
412.1 g/mol |
IUPAC 名称 |
2,4,6-trichloro-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C18H15B3Cl3N3/c22-19-25(16-10-4-1-5-11-16)20(23)27(18-14-8-3-9-15-18)21(24)26(19)17-12-6-2-7-13-17/h1-15H |
InChI 键 |
NBEGBEFUZJFOJD-UHFFFAOYSA-N |
规范 SMILES |
B1(N(B(N(B(N1C2=CC=CC=C2)Cl)C3=CC=CC=C3)Cl)C4=CC=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate](/img/structure/B13888881.png)

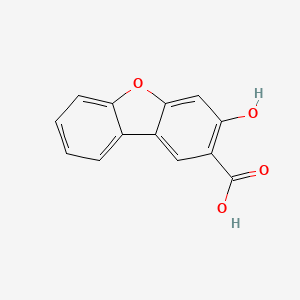
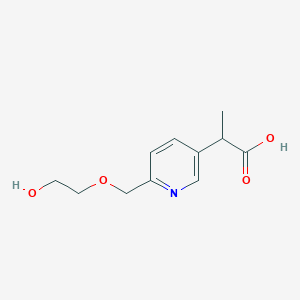
![4-Hydroxy-9-thia-1-azaspiro[5.5]undecan-2-one](/img/structure/B13888910.png)
